Pentachlorophenol-13C6
Overview
Description
Pentachlorophenol-13C6 is a chlorinated phenol compound where all six carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as environmental science, toxicology, and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentachlorophenol-13C6 can be synthesized through the chlorination of phenol-13C6. The process involves the substitution of hydrogen atoms in phenol-13C6 with chlorine atoms under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sodium hypochlorite, and the reaction is carried out in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity phenol-13C6 and chlorinating agents in large reactors. The reaction conditions are carefully controlled to ensure complete chlorination and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Pentachlorophenol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Pentachlorophenol-13C6 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Environmental Science: Used to study the degradation and environmental fate of chlorinated phenols.
Toxicology: Helps in tracing the metabolic pathways and toxicokinetics of chlorinated phenols in biological systems.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of chlorinated phenols in complex matrices.
Mechanism of Action
The mechanism of action of pentachlorophenol-13C6 involves its interaction with cellular components. It acts as an uncoupler of oxidative phosphorylation, disrupting the production of ATP in mitochondria. This leads to cellular energy depletion and can cause cell death. The compound also interacts with various enzymes and proteins, affecting their function and leading to toxic effects .
Comparison with Similar Compounds
Pentachlorophenol: The non-labeled version of pentachlorophenol-13C6.
Tetrachlorophenol: A chlorinated phenol with four chlorine atoms.
Trichlorophenol: A chlorinated phenol with three chlorine atoms.
Uniqueness: this compound is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in research applications that require precise tracking and quantification of the compound. This isotopic labeling distinguishes it from other chlorinated phenols and enhances its utility in scientific studies .
Properties
IUPAC Name |
2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUPBVBPLAPZRR-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483529 | |
Record name | Pentachlorophenol-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85380-74-1 | |
Record name | Pentachlorophenol-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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